molecular formula C10H16ClNO B13455182 (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

Cat. No.: B13455182
M. Wt: 201.69 g/mol
InChI Key: VBFBNUUKBISDLQ-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a derivative of amine, featuring a cyclopropylmethyl group and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the amine: The initial step involves the reaction of cyclopropylmethylamine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine
  • (Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrobromide

Uniqueness

(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropylmethyl group and a 5-methylfuran-2-ylmethyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-5-10(12-8)7-11-6-9-3-4-9;/h2,5,9,11H,3-4,6-7H2,1H3;1H

InChI Key

VBFBNUUKBISDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCC2CC2.Cl

Origin of Product

United States

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